

A Technical Guide to the Physicochemical Properties of Sevelamer Carbonate

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Compound of Interest

Compound Name: Sevelamer carbonate

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This document provides an in-depth overview of the core physicochemical properties of **sevelamer carbonate**, a non-absorbed, cross-linked polymeric amine. It is designed to be a comprehensive resource, detailing the structural, physical, and functional characteristics that are critical to its role as a phosphate binder in the management of hyperphosphatemia in patients with chronic kidney disease (CKD).

Chemical Structure and Composition

Sevelamer carbonate is an amorphous, hygroscopic, and hydrophilic polymer.^[1] Its structure consists of poly(allylamine hydrochloride) cross-linked with epichlorohydrin, in which carbonate serves as the counter-ion, replacing the chloride found in its predecessor, sevelamer hydrochloride.^{[2][3]} This modification to the carbonate form provides an enhanced buffering capacity.^[3]

As a highly cross-linked polymer, **sevelamer carbonate** does not have a traditional molecular weight; each particle is effectively a single molecule.^[4] It is insoluble in water and organic solvents, instead forming a slurry when mixed with aqueous media.^{[1][4][5]}

Physicochemical and Functional Properties

The key physicochemical and functional attributes of **sevelamer carbonate** are summarized in the tables below. These parameters are essential for defining the material's quality,

performance, and for establishing bioequivalence for generic formulations.

Summary of Physicochemical Properties

This table outlines the fundamental physical and chemical characteristics of the **sevelamer carbonate** polymer.

Property	Value / Description	Source(s)
Molecular Formula	$(C_3H_7N \cdot nH_2CO_3)_{810Z}$ $(C_9H_{18}N_2O \cdot nH_2CO_3)_{95Z}$	[1]
Molecular Weight	Not applicable for a cross-linked polymer. A theoretical estimate for a 45 μm particle is in the range of 10^{12} amu.	[4]
Appearance	White to off-white or pale yellow powder.	[1]
Solubility	Insoluble in water and organic solvents.	[1][4][5]
pH	8.0 - 10.5 (as a 1% aqueous slurry).	[1]
Particle Size	25 - 65 μm .	[4]
Swelling Index	≤ 11 .	[4]
Physical State	Amorphous, hygroscopic, and hydrophilic solid.	[1]
Biodegradation	Considered essentially non-biodegradable.	[4]

Key Functional Attributes and Recommended Analytical Methods

The following table details the critical functional properties of **sevelamer carbonate** and the standard analytical techniques recommended by regulatory bodies, such as the U.S. Food and

Drug Administration (FDA), for their characterization.[2][6]

Functional Attribute	Recommended Analytical Method	Purpose
Phosphate Binding Capacity	In Vitro Equilibrium & Kinetic Binding Assays	Measures the primary therapeutic function; pivotal for bioequivalence studies.
Degree of Crosslinking	^{13}C Solid-State Nuclear Magnetic Resonance (SSNMR)	Quantifies the ratio of crosslinked amine groups to total amine groups, defining the polymer network structure.
Degree of Protonation	Thermogravimetric Analysis (TGA)	Measures the carbonate content, which is related to the polymer's buffering capacity.
Total Titratable Amine	Acid-Base Titration	Quantifies the total amine content available for protonation and phosphate binding.
Elemental Analysis	Combustion Analysis	Determines the content of Carbon (C), Hydrogen (H), and Nitrogen (N).

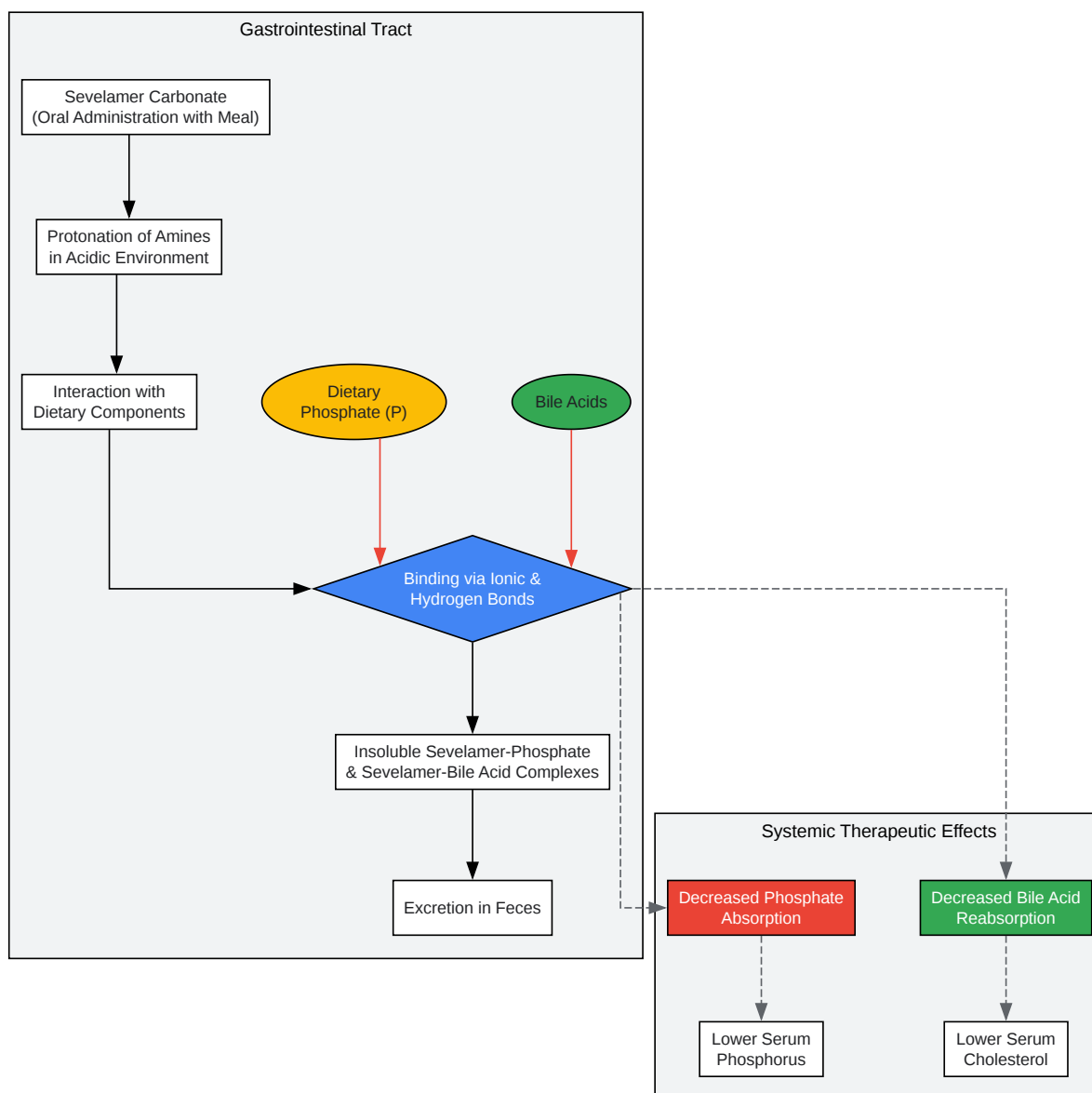
Mechanism of Action

Sevelamer carbonate's therapeutic effect is achieved locally within the gastrointestinal (GI) tract, as the polymer is not systemically absorbed.[7][8] The mechanism is multifaceted, involving primary phosphate binding and secondary bile acid sequestration.

- **Phosphate Binding:** When administered with meals, the multiple amine groups on the polymer backbone become protonated in the acidic environment of the stomach and intestine.[1][3] These protonated amines then interact with negatively charged dietary phosphate ions through both ionic and hydrogen bonds.[3][9] This interaction forms an insoluble sevelamer-phosphate complex that cannot be absorbed and is subsequently

excreted in the feces, thereby reducing the overall absorption of dietary phosphate and lowering serum phosphorus levels.[8][9]

- **Bile Acid Sequestration:** The polymer also binds to bile acids in the intestine, interrupting their enterohepatic circulation.[9] This leads to increased fecal excretion of bile acids, which in turn stimulates the liver to convert more cholesterol into new bile acids.[9] This secondary mechanism contributes to a reduction in low-density lipoprotein (LDL) and total serum cholesterol levels.[1][9]



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Caption: Mechanism of action of **sevelamer carbonate** in the GI tract.

Key Experimental Protocols

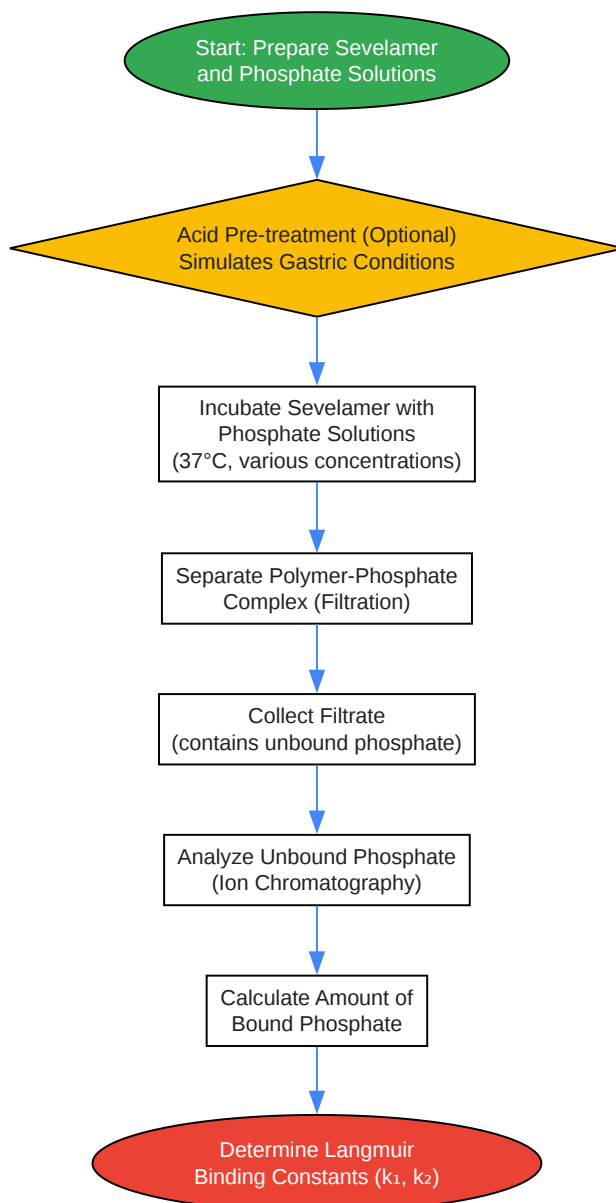
Detailed and standardized experimental protocols are crucial for the characterization and quality control of **sevelamer carbonate**.

Protocol: In Vitro Equilibrium Phosphate Binding Assay

This protocol is adapted from FDA guidance and is considered a pivotal study for establishing the bioequivalence of **sevelamer carbonate** products.[\[2\]](#)[\[6\]](#)

- Objective: To determine the phosphate binding capacity of **sevelamer carbonate** by measuring the Langmuir binding constants (k_1 and k_2).
- Materials:
 - **Sevelamer carbonate** test and reference products.
 - Phosphate standard solutions of at least eight different concentrations.
 - Incubation medium: 80 mM NaCl and 100 mM N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) buffer.[\[2\]](#)[\[6\]](#)
 - Hydrochloric acid (HCl) for acid pre-treatment and pH adjustment.
 - Sodium hydroxide (NaOH) for pH adjustment.
- Methodology:
 - Acid Pre-treatment (Optional but Recommended): Incubate the sevelamer product in an acidic medium (e.g., 0.45 M HCl) to simulate gastric conditions before the binding step.
[\[10\]](#) Studies are typically conducted with and without acid pre-treatment at pH 4.0 and 7.0.
[\[2\]](#)[\[6\]](#)
 - Incubation: Add a known amount of the sevelamer product (or the acid-pre-treated slurry) to each of the phosphate solutions with BES/NaCl buffer.
 - Incubate all samples at 37°C in a shaking water bath.[\[2\]](#)[\[11\]](#) The incubation time should be sufficient to reach maximum binding equilibrium.[\[6\]](#)

- Separation: After incubation, separate the solid polymer-phosphate complex from the solution via filtration (e.g., using a 0.22 μm membrane filter).[\[11\]](#)[\[12\]](#)
- Analysis: Measure the concentration of unbound phosphate remaining in the filtrate. Ion chromatography is a commonly used and recommended analytical technique for this measurement.[\[2\]](#)[\[12\]](#)[\[13\]](#)
- Data Analysis:
 - Calculate the amount of phosphate bound to the polymer by subtracting the unbound phosphate concentration from the initial concentration.
 - Determine the Langmuir binding constants, k_1 (affinity constant) and k_2 (capacity constant), by plotting the data according to the Langmuir isotherm equation.[\[2\]](#)[\[6\]](#)[\[13\]](#)



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Caption: Experimental workflow for the in vitro phosphate binding assay.

Protocol: Swelling Index Determination

The swelling index measures the ability of the polymer to absorb water and swell, which is relevant to its transit and function in the GI tract.

- Objective: To quantify the volume expansion of **sevelamer carbonate** in an aqueous medium.
- Materials:
 - Dry **sevelamer carbonate** powder.
 - Graduated cylinder (e.g., 100 mL).
 - Purified water or a suitable buffer solution.
- Methodology:
 - Accurately weigh a specified amount of dry **sevelamer carbonate** powder (e.g., 1.0 g).
 - Place the powder into a dry graduated cylinder and record the initial volume (V_0).
 - Add a sufficient amount of purified water (e.g., 50 mL) to the cylinder.
 - Seal the cylinder and shake vigorously for a short period to ensure the powder is fully wetted.
 - Allow the mixture to stand undisturbed for a specified period (e.g., 4 or 24 hours) to allow the polymer to swell completely.
 - Record the final volume of the swollen polymer mass (V_f).
- Data Analysis:
 - Calculate the swelling index using the formula: $\text{Swelling Index} = (V_f - V_0) / \text{mass of sample (g)}$. The result is expressed in mL/g.

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